molecular formula C15H25N5O3 B034129 Rociclovir CAS No. 108436-80-2

Rociclovir

Cat. No. B034129
M. Wt: 323.39 g/mol
InChI Key: FBHWXSOQXQBXER-UHFFFAOYSA-N
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Description

Rociclovir is a purine nucleoside prodrug with activity against herpes simplex virus 1 .


Molecular Structure Analysis

Rociclovir contains a total of 49 bonds; 24 non-H bonds, 10 multiple bonds, 9 rotatable bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 primary amine (aromatic), 3 ethers (aliphatic), 1 Imidazole, and 1 Pyrimidine .


Chemical Reactions Analysis

Rociclovir is a prodrug that is converted to ganciclovir in vivo. Ganciclovir is further modified to its triphosphate form and inhibits viral DNA replication by competitive inhibition of viral DNA polymerases and incorporation into viral DNA, resulting in eventual termination of viral DNA elongation .


Physical And Chemical Properties Analysis

Rociclovir has a molecular weight of 323.39 g/mol . It has 1 hydrogen bond donor count and 7 hydrogen bond acceptor counts .

Scientific Research Applications

  • ROC Curve in Pharmaceutical Research

    The ROC curve approach is significant in virtual screening within pharmaceutical research. It aids in selecting active molecules and discarding inactive ones, particularly in the context of high-throughput docking on metabotropic glutamate receptor subtype 4 (Triballeau et al., 2005).

  • ROC Analysis in Medicine

    ROC curves are frequently utilized in medicine to evaluate diagnostic tests. Following specific guidelines can make their interpretation more reliable and effective (Carter et al., 2016).

  • Aciclovir and Related Compounds

    Several studies focus on antiviral drugs like Aciclovir, Penciclovir, Famciclovir, Valaciclovir, and Ganciclovir. These drugs have shown effectiveness in treating various viral infections like herpes simplex viruses, varicella-zoster virus, Epstein-Barr virus, cytomegalovirus, and human herpesvirus 6. They are used in various treatments, from herpes zoster and genital herpes to potential therapies for chronic hepatitis B virus carriers. However, issues like drug resistance and neurotoxicity are also noted in the literature (Wagstaff et al., 1994), (Piret & Boivin, 2016), (Chiou et al., 1995), (Perry & Faulds, 1996), (Hakumäki et al., 1998).

  • Translational Research in Biomedicine

    Translational research, which includes applying scientific findings to clinical practice, is crucial in addressing complex health care challenges. This field is vital for the development and application of drugs like Rociclovir (Grady, 2010).

  • ROC Analysis in Medical Imaging

    ROC analysis is also applied in medical imaging, where it offers advantages over traditional measures of diagnostic performance. However, it also faces challenges in experimental design and data analysis (Metz, 1989).

properties

IUPAC Name

9-[1,3-di(propan-2-yloxy)propan-2-yloxymethyl]purin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N5O3/c1-10(2)21-6-12(7-22-11(3)4)23-9-20-8-18-13-5-17-15(16)19-14(13)20/h5,8,10-12H,6-7,9H2,1-4H3,(H2,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBHWXSOQXQBXER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC(COC(C)C)OCN1C=NC2=CN=C(N=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10148548
Record name Rociclovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10148548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rociclovir

CAS RN

108436-80-2
Record name Rociclovir [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108436802
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rociclovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10148548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ROCICLOVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DF29U51Y7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
H Maag - Prodrugs: Challenges and Rewards Part 1, 2007 - Springer
Valganciclovir (Valcyte™) is the commercially successful example of a number of prodrugs investigated to improve the oral bioavailability of ganciclovir (Cytovene ® ), a potent antiviral …
Number of citations: 3 link.springer.com
G Jähne - Current Opinion on Therapeutic Patents, 1992 - Taylor & Francis
… The N7substituted 2-aminopurine derivative with two isopropylether protected hydroxy groups is a regioisomer of Rociclovir (HOE 602) which itself was designed to act as an oral …
Number of citations: 0 www.tandfonline.com
L Oktay, E Erdemoğlu, I Tolu, Y Yumak… - Turkish Journal of …, 2021 - journals.tubitak.gov.tr
With the emergence of the new SARS-CoV-2 virus, drug repurposing studies have gained substantial importance. Combined with the efficacy of recent improvements in ligand-and …
Number of citations: 1 journals.tubitak.gov.tr

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